Ibuprofen piconol
Overview
Description
Ibuprofen piconol is a non-steroidal anti-inflammatory drug (NSAID) that combines ibuprofen with piconol to enhance drug delivery and efficacy . This compound is designed to optimize the therapeutic effects of ibuprofen while minimizing its side effects. It is primarily used for the treatment of inflammatory conditions and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen piconol involves the reaction of ibuprofen with 2-(hydroxymethyl)pyridine under the action of a condensing agent and catalyst . The process avoids the use of harmful reagents like thionyl chloride, making it more environmentally friendly . The reaction typically occurs in an organic solvent at room temperature, followed by esterification for 1-24 hours . The product is then filtered, washed with sodium hydrogen carbonate solution, and purified through water washing and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be easy and safe to operate, with minimal environmental impact . The use of advanced process routes and reasonable conditions ensures high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen piconol undergoes various chemical reactions, including esterification, hydrolysis, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Esterification: Involves the reaction of ibuprofen with 2-(hydroxymethyl)pyridine in the presence of a condensing agent and catalyst.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.
Major Products Formed
The primary product formed from these reactions is this compound itself, with potential by-products including N-acyl urea and other substituted derivatives .
Scientific Research Applications
Ibuprofen piconol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Primarily used for the treatment of inflammatory conditions, pain management, and acne vulgaris.
Industry: Employed in the development of topical formulations for burns and sunburns.
Mechanism of Action
The mechanism of action of ibuprofen piconol involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins . Prostaglandins play a significant role in mediating inflammation, pain, and fever . By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Piconol enhances the drug’s bioavailability by facilitating deeper penetration into affected tissues .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Flurbiprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Ketoprofen: Known for its potent anti-inflammatory effects and used in similar therapeutic applications.
Uniqueness
Ibuprofen piconol stands out due to its enhanced drug delivery system, which allows for faster and more effective relief from pain and inflammation . The addition of piconol improves the bioavailability and onset of action, making it a unique and promising compound in the field of NSAIDs .
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
Record name | Ibuprofen piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-45-3 | |
Record name | Ibuprofen piconol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen piconol [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen piconol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibuprofen piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN PICONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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